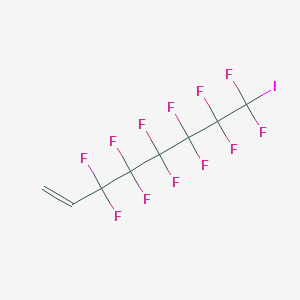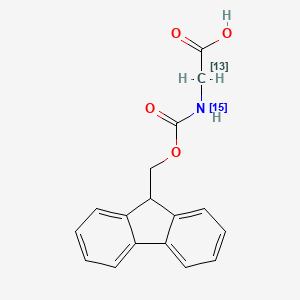
Fmoc-Gly-OH-2-13C,15N
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- The compound’s full name is N-(9-Fluorenylmethoxycarbonyl)-glycine-2-13C,15N .
- It is commonly used in peptide synthesis and other biochemical applications.
Fmoc-Gly-OH-2-13C,15N: is a derivative of glycine (Gly) that has been isotopically labeled with carbon-13 (^13C) and nitrogen-15 (^15N) atoms.
Métodos De Preparación
Synthetic Routes: The synthesis of Fmoc-Gly-OH-2-13C,15N involves incorporating isotopically labeled precursors. One common route is the solid-phase peptide synthesis (SPPS) method.
Reaction Conditions: In SPPS, the Fmoc-protected amino acid is attached to a solid resin support. The Fmoc group is then selectively removed using base (e.g., piperidine), followed by coupling with the next amino acid.
Industrial Production: While industrial-scale production details are proprietary, the same principles apply, albeit on a larger scale.
Análisis De Reacciones Químicas
Reactions: Fmoc-Gly-OH-2-13C,15N can undergo various reactions typical of amino acids, including amidation, esterification, and peptide bond formation.
Common Reagents and Conditions: These reactions often use coupling reagents (e.g., HBTU, HATU) and base (e.g., DIEA) for deprotection and coupling.
Major Products: The primary product is the this compound peptide itself, which can be elongated to form longer peptides.
Aplicaciones Científicas De Investigación
Chemistry: Fmoc-Gly-OH-2-13C,15N serves as a valuable tool for studying peptide chemistry, protein folding, and interactions.
Biology: It aids in understanding protein structure and function, as well as in designing stable isotopic probes.
Medicine: Isotopically labeled peptides are used in drug development, pharmacokinetics, and imaging studies.
Industry: this compound contributes to the production of labeled peptides for research and diagnostics.
Mecanismo De Acción
- Fmoc-Gly-OH-2-13C,15N itself does not have a specific mechanism of action. its isotopic labeling allows researchers to track peptide behavior, stability, and interactions in biological systems.
Comparación Con Compuestos Similares
Uniqueness: Fmoc-Gly-OH-2-13C,15N’s uniqueness lies in its isotopic labeling, which enables precise studies.
Similar Compounds: Other isotopically labeled amino acids, such as Fmoc-Gly-OH-13C2,15N (with different labeling positions), fall into this category.
Remember that this compound plays a crucial role in advancing our understanding of peptides, proteins, and their functions.
Propiedades
Fórmula molecular |
C17H15NO4 |
|---|---|
Peso molecular |
299.29 g/mol |
Nombre IUPAC |
2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)acetic acid |
InChI |
InChI=1S/C17H15NO4/c19-16(20)9-18-17(21)22-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,18,21)(H,19,20)/i9+1,18+1 |
Clave InChI |
NDKDFTQNXLHCGO-PHHLUUBBSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[15NH][13CH2]C(=O)O |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


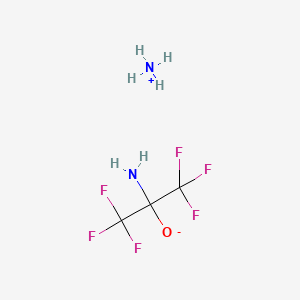
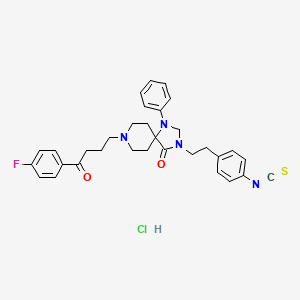
![6,12-Bis(2,3,4,5,6-pentafluorophenyl)indeno[1,2-b]fluorene](/img/structure/B12061753.png)
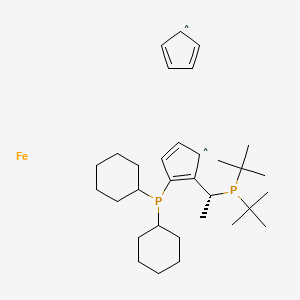

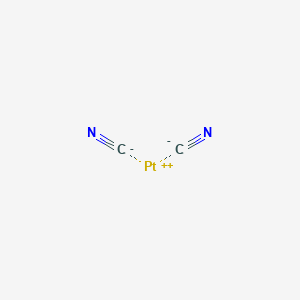
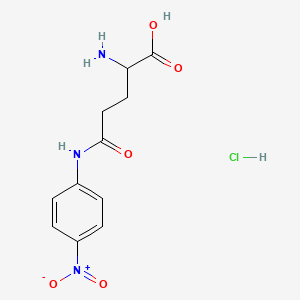

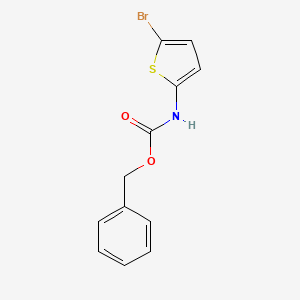

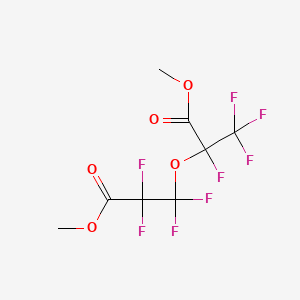

![2-[2,3-di(hexanoyloxy)propoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B12061827.png)
